(4Z)-4-{[5-(1,3-benzothiazol-2-yl)furan-2-yl]methylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
(4Z)-4-{[5-(1,3-benzothiazol-2-yl)furan-2-yl]methylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound that features a unique combination of benzothiazole, furan, and pyrazolone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-{[5-(1,3-benzothiazol-2-yl)furan-2-yl]methylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common method includes the condensation of 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde with 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-{[5-(1,3-benzothiazol-2-yl)furan-2-yl]methylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. These studies aim to develop new therapeutic agents for various diseases.
Medicine
In medicinal chemistry, (4Z)-4-{[5-(1,3-benzothiazol-2-yl)furan-2-yl]methylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one and its derivatives are explored for their potential anti-inflammatory, antimicrobial, and anticancer properties.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of (4Z)-4-{[5-(1,3-benzothiazol-2-yl)furan-2-yl]methylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biochemical pathways. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound used in various organic syntheses.
3-[(5E)-5-(3,4-Dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate: Another complex organic compound with a similar structure.
Uniqueness
(4Z)-4-{[5-(1,3-benzothiazol-2-yl)furan-2-yl]methylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is unique due to its combination of benzothiazole, furan, and pyrazolone moieties
Properties
Molecular Formula |
C22H15N3O2S |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
(4Z)-4-[[5-(1,3-benzothiazol-2-yl)furan-2-yl]methylidene]-5-methyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C22H15N3O2S/c1-14-17(22(26)25(24-14)15-7-3-2-4-8-15)13-16-11-12-19(27-16)21-23-18-9-5-6-10-20(18)28-21/h2-13H,1H3/b17-13- |
InChI Key |
DJTXTDYZNRZIKB-LGMDPLHJSA-N |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C\C2=CC=C(O2)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5 |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC=C(O2)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5 |
Origin of Product |
United States |
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